Cas no 2829287-69-4 (2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
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- 2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2829287-69-4
- G67119
- DB-374513
- 1,3,2-Dioxaborolane, 2-(8-ethynyl-7-fluoro-1-naphthalenyl)-4,4,5,5-tetramethyl-
-
- Inchi: 1S/C18H18BFO2/c1-6-13-15(20)11-10-12-8-7-9-14(16(12)13)19-21-17(2,3)18(4,5)22-19/h1,7-11H,2-5H3
- InChI Key: COLXRPUFJKSCOI-UHFFFAOYSA-N
- SMILES: FC1C=CC2C=CC=C(B3OC(C)(C)C(C)(C)O3)C=2C=1C#C
Computed Properties
- Exact Mass: 296.1383881g/mol
- Monoisotopic Mass: 296.1383881g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 465
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5Ų
2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P027RRG-100mg |
2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2829287-69-4 | 98% | 100mg |
$144.00 | 2024-05-07 | |
| 1PlusChem | 1P027RRG-250mg |
2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2829287-69-4 | 98% | 250mg |
$248.00 | 2024-05-07 | |
| 1PlusChem | 1P027RRG-1g |
2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2829287-69-4 | 98% | 1g |
$664.00 | 2024-05-07 |
2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2829287-69-4): An Overview
2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2829287-69-4) is a versatile compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is a boronic ester derivative featuring a unique combination of a fluoro-substituted naphthalene moiety and an ethynyl group. Its structural complexity and functional versatility make it an attractive building block for various chemical and biological applications.
The fluoro-substituted naphthalene moiety in 2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane imparts significant electronic and steric effects, which can influence the compound's reactivity and biological activity. The presence of the ethynyl group provides a handle for further functionalization through copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions, making it a valuable intermediate in the synthesis of complex molecules.
In recent years, the development of boronic esters has been a focal point in organic synthesis due to their stability and reactivity. Boronic esters are widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds efficiently. The tetramethyl-1,3,2-dioxaborolane structure in 2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane enhances its stability under various reaction conditions, making it a reliable reagent for synthetic transformations.
One of the key applications of 2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in the synthesis of bioactive molecules. The fluoro-substituted naphthalene moiety is known to exhibit potent biological activities, including anti-cancer and anti-inflammatory properties. For instance, recent studies have shown that compounds containing this scaffold can selectively inhibit specific enzymes involved in cancer cell proliferation and metastasis. The ethynyl group can be further modified to introduce additional functionalities that enhance the compound's pharmacological profile.
The use of CuAAC reactions with ethynyl groups has revolutionized the field of bioconjugation. This click chemistry approach allows for the efficient and selective attachment of biomolecules such as peptides and antibodies to small molecules like 2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This has significant implications for the development of targeted therapies and diagnostic tools.
Moreover, the stability and reactivity of boronic esters make them ideal for use in high-throughput screening (HTS) platforms. HTS is a critical tool in drug discovery that allows researchers to rapidly test large libraries of compounds for their biological activity. The ability to synthesize diverse libraries using boronic esters as building blocks can accelerate the identification of lead compounds with potential therapeutic value.
In addition to its applications in medicinal chemistry, 2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has found use in materials science. The unique electronic properties of fluoro-substituted naphthalenes make them suitable for applications in organic electronics and photovoltaic devices. The ethynyl group can be used to tune the electronic properties of these materials through controlled polymerization reactions.
Recent advancements in computational chemistry have also contributed to our understanding of the properties and reactivity of 2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Quantum mechanical calculations have provided insights into the electronic structure and reactivity patterns of this compound. These computational studies have guided experimental efforts to optimize synthetic routes and improve the efficiency of chemical transformations involving this molecule.
In conclusion, 2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2829287-69-4) is a multifaceted compound with a wide range of applications in organic synthesis and medicinal chemistry. Its unique combination of structural features makes it a valuable building block for the development of bioactive molecules and advanced materials. Ongoing research continues to uncover new possibilities for its use in various scientific disciplines.
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